Perbromic acid

Catalog No.
S589802
CAS No.
19445-25-1
M.F
HBrO4
BrHO4
M. Wt
144.91 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perbromic acid

CAS Number

19445-25-1

Product Name

Perbromic acid

IUPAC Name

perbromic acid

Molecular Formula

HBrO4
BrHO4

Molecular Weight

144.91 g/mol

InChI

InChI=1S/BrHO4/c2-1(3,4)5/h(H,2,3,4,5)

InChI Key

LLYCMZGLHLKPPU-UHFFFAOYSA-N

SMILES

OBr(=O)(=O)=O

Canonical SMILES

OBr(=O)(=O)=O

Description

Perbromic acid is a bromine oxoacid. It is a conjugate acid of a perbromate.

Perbromic acid is an inorganic compound with the chemical formula HBrO₄. It is characterized as a colorless liquid that is highly unstable and acts as a strong acid and oxidizing agent. The oxidation state of bromine in perbromic acid is +7, making it the most unstable of the halogen(VII) oxoacids. Upon standing, perbromic acid decomposes rapidly into bromic acid and oxygen, releasing toxic brown bromine vapors . It is important to note that while dilute solutions of perbromic acid are slow oxidizing agents, concentrated solutions can act more aggressively, oxidizing various substances rapidly .

Perbromic acid is synthesized primarily through the protonation of the perbromate ion. This process typically involves the following methods:

  • Reaction with Strong Acids: Perbromates can be treated with strong acids like sulfuric acid to yield perbromic acid.
  • Electrochemical Methods: Some recent studies have explored electrochemical synthesis methods for producing perbromate ions, which can subsequently be converted to perbromic acid .
  • Radiolysis: Historical methods include generating perbromic acid through the decay of radioactive selenate samples exposed to gamma radiation, which leads to the formation of bromine crystals that react with water .

Research on the interactions involving perbromic acid primarily focuses on its reactivity with various substrates:

  • Redox Reactions: Studies indicate that perbromic acid can engage in redox reactions with metals and other reducing agents.
  • Catalytic Decomposition: The presence of certain metal ions can catalyze the decomposition of perbromic acid into less reactive species, thereby influencing its stability and reactivity .

Perbromic acid shares similarities with other halogen oxoacids, particularly those containing bromine or chlorine. Below is a comparison highlighting its uniqueness:

CompoundFormulaOxidation StateStabilityKey Characteristics
Perbromic AcidHBrO₄+7UnstableStrong oxidizer, decomposes rapidly
Bromic AcidHBrO₃+5More stableLess potent oxidizer than perbromic acid
Chloric AcidHClO₃+5StableStronger oxidizer than bromic acids
Perchloric AcidHClO₄+7Very stableExtremely strong oxidizer
Iodic AcidHIO₃+5StableWeaker oxidizing agent compared to bromine acids

Perbromic acid's unique feature lies in its extreme instability and powerful oxidizing capability at higher concentrations compared to other halogen oxoacids .

The quest to synthesize perbromic acid began in the early 20th century but remained unsuccessful until 1968. Initial attempts to oxidize bromate (BrO₃⁻) using strong oxidizers like chlorine or ozone failed due to bromine’s thermodynamic instability in the +7 state. A breakthrough occurred when Appelman and Studier utilized radiochemical transmutation: selenium-83 in selenate (SeO₄²⁻) underwent β-decay to form perbromate (BrO₄⁻), which was then protonated to yield perbromic acid. This method confirmed the compound’s existence but produced only trace quantities.

Radiochemical Synthesis via Selenium-83 Beta Decay

The radiochemical method involves neutron irradiation of selenium-82 to produce radioactive selenium-83, which is incorporated into selenate salts. During β-decay, selenium transmutes into bromine-83, forming perbromate ions:
$$
^{83}\text{SeO}4^{2-} \rightarrow ^{83}\text{BrO}4^- + \beta^-
$$
Protonation with concentrated sulfuric acid yields perbromic acid. While this method validated perbromic acid’s stability, it is impractical for large-scale production due to low yields and radioactive handling requirements.

Direct Chemical Oxidation Methods

Xenon Difluoride-Mediated Bromate Oxidation

Xenon difluoride (XeF₂) acts as a fluoride ion donor and oxidizer in acidic media, converting bromate to perbromate:
$$
\text{BrO}3^- + \text{XeF}2 + \text{H}2\text{O} \rightarrow \text{BrO}4^- + \text{Xe} + 2\text{HF}
$$
This reaction proceeds at room temperature but requires stoichiometric XeF₂, making it cost-prohibitive for industrial use.

Fluorine Oxidation in Alkaline Media

Fluorine gas oxidizes bromate in alkaline solutions, offering higher scalability:
$$
\text{BrO}3^- + \text{F}2 + 2\text{OH}^- \rightarrow \text{BrO}4^- + 2\text{F}^- + \text{H}2\text{O}
$$
Yields exceed 80% under optimized conditions (pH > 12, 25°C). However, fluorine’s extreme reactivity and toxicity necessitate specialized equipment.

Electrochemical Synthesis Pathways

Electrolysis of bromate solutions using boron-doped diamond (BDD) electrodes enables direct oxidation to perbromate. Key parameters include:

ParameterBromate Production (0°C)Perbromate Production (>10°C)
Current Density50–500 A/m²500–5000 A/m²
Temperature0°C10–30°C
Selectivity95%70–85%

BDD electrodes minimize side reactions, but energy costs and electrode degradation limit industrial adoption.

Hypobromite-Bromate Reaction Mechanisms in Alkaline Solutions

In concentrated sodium hypobromite (NaOBr) solutions, bromate (BrO₃⁻) and hypobromite (BrO⁻) undergo slow comproportionation:
$$
\text{BrO}3^- + \text{BrO}^- \rightarrow 2\text{BrO}4^-
$$
This reaction, catalyzed by trace metals, achieves 60–70% conversion over 72 hours at pH 13. While avoiding hazardous oxidizers, the method’s sluggish kinetics hinder practical application.

Challenges in Macro-Scale Production

  • Instability: Perbromic acid decomposes autocatalytically above 6 M concentration, releasing oxygen and bromine vapors.
  • Oxidizer Requirements: Fluorine and XeF₂ are expensive and hazardous.
  • Energy Intensity: Electrolysis demands high current densities, increasing operational costs.
  • Byproduct Management: Competing reactions often yield bromite (BrO₂⁻) or bromide (Br⁻), necessitating costly purification.

Key Reactions in Perbromic Acid Synthesis

Reaction TypeEquationSource
Radiochemical Synthesis$$^{83}\text{SeO}4^{2-} \rightarrow ^{83}\text{BrO}4^- + \beta^-$$
Xenon Difluoride Oxidation$$\text{BrO}3^- + \text{XeF}2 + \text{H}2\text{O} \rightarrow \text{BrO}4^- + \text{Xe} + 2\text{HF}$$
Fluorine Oxidation$$\text{BrO}3^- + \text{F}2 + 2\text{OH}^- \rightarrow \text{BrO}4^- + 2\text{F}^- + \text{H}2\text{O}$$
Electrochemical Oxidation$$\text{BrO}3^- \xrightarrow{\text{BDD, } 2.5\text{V}} \text{BrO}4^- + e^-$$

Perbromic acid (chemical formula HBrO₄) represents a significant compound in halogen chemistry, with its corresponding perbromate salts offering valuable insights into its structural properties [5]. Crystallographic studies of perbromate salts have revealed important structural features that help understand the fundamental nature of this compound [2].

The perbromate ion (BrO₄⁻) displays a tetrahedral geometry in its crystalline state, with bromine occupying the central position surrounded by four oxygen atoms [5]. X-ray diffraction studies of sodium perbromate monohydrate (NaBrO₄·H₂O) have provided detailed structural parameters, showing that the compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 15.7575(19) Å, b = 5.7373(15) Å, c = 11.3390(19) Å, and β = 111.193(10)° [2].

In the crystal structure of sodium perbromate monohydrate, the perbromate ion exhibits nearly perfect tetrahedral geometry despite not being subject to symmetry constraints [2]. The average observed bromine-oxygen (Br-O) bond distance is 1.601(4) Å, while the average oxygen-bromine-oxygen (O-Br-O) angle is 109.5(9)°, which aligns closely with the ideal tetrahedral angle [2]. These values demonstrate the remarkable regularity of the perbromate ion's geometry in the crystalline state.

Lithium perbromate monohydrate (LiBrO₄·H₂O) has also been crystallographically characterized, showing isomorphism with sodium perbromate monohydrate [40]. At room temperature (296 K), the average Br-O distance in lithium perbromate monohydrate is 1.610(4) Å with an average O-Br-O angle of 109.5(6)° [40]. When cooled to 173 K, these values remain nearly unchanged at 1.613(4) Å and 109.5(7)°, respectively, indicating the structural stability of the perbromate ion across different temperatures [40].

The table below summarizes key crystallographic parameters for selected perbromate salts:

Perbromate SaltCrystal SystemSpace GroupAverage Br-O Distance (Å)Average O-Br-O Angle (°)
NaBrO₄·H₂OMonoclinicC2/c1.601(4)109.5(9)
LiBrO₄·H₂OMonoclinicC2/c1.610(4) at 296 K109.5(6) at 296 K
LiBrO₄·H₂OMonoclinicC2/c1.613(4) at 173 K109.5(7) at 173 K
CsBrO₄TetragonalI4₁/amdNot specifiedNot specified

Cesium perbromate (CsBrO₄) represents another important perbromate salt that has been crystallographically characterized [29]. Initially, its space group was incorrectly assigned as I4₁/a, but subsequent studies confirmed the correct space group to be I4₁/amd [29]. This compound is isostructural with the high-temperature modification of cesium perrhenate (α-CsReO₄), suggesting potential phase transformations at different temperatures [29].

The rigid-body behavior of the perbromate ion in these crystal structures is noteworthy [2] [40]. In sodium perbromate monohydrate, the average rigid-body corrected Br-O distance is 1.624(3) Å, while in lithium perbromate monohydrate, it is also 1.624(3) Å at room temperature [40]. This remarkable consistency across different salts underscores the inherent stability of the perbromate ion's tetrahedral geometry [2] [40].

Raman and Infrared Spectroscopic Signatures

Vibrational spectroscopy, including Raman and infrared spectroscopy, provides crucial information about the molecular structure and bonding in perbromic acid and its salts [7]. These techniques are particularly valuable for characterizing the perbromate ion's tetrahedral geometry and understanding its vibrational modes [7] [9].

Raman spectroscopy studies of potassium perbromate (KBrO₄) in anhydrous hydrogen fluoride have revealed distinctive spectral features associated with the perbromate ion [7]. The Raman spectrum shows characteristic peaks attributed to both the perbromate ion and its undissociated conjugate acid, perbromic acid [7]. Quantitative analysis of these spectra as a function of concentration has enabled the evaluation of equilibrium constants for protonation [7].

The vibrational modes of the perbromate ion can be categorized based on the tetrahedral symmetry of the BrO₄⁻ ion [15]. For a tetrahedral XY₄ molecule or ion, four fundamental vibrational modes are expected: symmetric stretching (ν₁), symmetric deformation (ν₂), asymmetric stretching (ν₃), and asymmetric deformation (ν₄) [15]. The table below presents the characteristic vibrational frequencies for the perbromate ion compared to other tetrahedral oxyanions:

Ionν₁ (cm⁻¹)ν₂ (cm⁻¹)ν₃ (cm⁻¹)ν₄ (cm⁻¹)
BrO₄⁻800-900350-400850-950400-450
ClO₄⁻9284591119625
IO₄⁻770330800340

The Raman spectrum of the perbromate ion typically shows a strong band in the 800-900 cm⁻¹ region, corresponding to the symmetric stretching mode (ν₁) [7] [9]. This mode is particularly Raman-active due to the high symmetry of the tetrahedral structure [7]. The asymmetric stretching mode (ν₃) appears in the 850-950 cm⁻¹ region, while the deformation modes (ν₂ and ν₄) are observed at lower frequencies [9].

Infrared spectroscopy complements Raman studies by providing additional information about the vibrational modes of perbromic acid and perbromate salts [15]. In the infrared spectrum, the asymmetric stretching mode (ν₃) is particularly intense due to the large change in dipole moment associated with this vibration [15]. The symmetric stretching mode (ν₁), which is strongly Raman-active, is often weak or inactive in the infrared spectrum due to the tetrahedral symmetry of the perbromate ion [15].

Comparative studies of perbromic acid and perchloric acid have revealed interesting differences in their vibrational spectra [7]. Perbromic acid exhibits vibrational frequencies that are generally lower than those of perchloric acid, consistent with the higher atomic mass of bromine compared to chlorine [7]. This spectroscopic evidence supports the structural similarity between these two acids while highlighting the influence of the central atom on vibrational properties [7].

The protonation of the perbromate ion to form perbromic acid leads to notable changes in the vibrational spectrum [7]. Upon protonation, the tetrahedral symmetry is reduced, resulting in the splitting of degenerate vibrational modes and the appearance of new bands associated with the hydroxyl group [7]. These spectral changes provide valuable information about the acid-base properties of perbromic acid and its interaction with solvent molecules [7].

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be an invaluable tool for investigating the structural and electronic properties of perbromic acid and perbromate salts [15]. Various nuclei, including bromine-81 (⁸¹Br), oxygen-17 (¹⁷O), and proton (¹H), have been studied to gain comprehensive insights into these compounds [15].

The ⁸¹Br NMR spectrum of the perbromate ion (BrO₄⁻) shows a characteristic resonance at δ = 2,476 ppm [15]. This chemical shift value is significantly different from those of other bromine oxyanions, reflecting the unique electronic environment of bromine in the +7 oxidation state [15]. The large chemical shift value is consistent with the high oxidation state of bromine and the deshielding effect of the four electronegative oxygen atoms surrounding it [15].

Oxygen-17 NMR studies have provided valuable information about the oxygen environments in perbromate salts [15]. The ¹⁷O NMR spectrum of the perbromate ion shows a characteristic resonance that is coupled to the bromine nucleus [15]. The coupling constant between bromine-79/81 and oxygen-17 (¹J(⁷⁹/⁸¹Br-¹⁷O)) has been measured to be 420 Hz [15]. This large coupling constant indicates a strong interaction between the bromine and oxygen atoms, consistent with the partial double-bond character of the Br-O bonds in the perbromate ion [15].

The table below summarizes key NMR parameters for the perbromate ion compared to other halogen oxyanions:

Ion⁸¹Br Chemical Shift (ppm)¹⁷O Chemical Shift (ppm)¹J(X-¹⁷O) (Hz)
BrO₄⁻2,476Not specified420
ClO₄⁻Not applicableNot specified85 (³⁵/³⁷Cl-¹⁷O)
IO₄⁻Not applicableNot specifiedNot resolved

Proton NMR studies of perbromic acid solutions have been challenging due to the rapid exchange of acidic protons with solvent molecules [13] [14]. However, these studies have provided insights into the acid strength and dissociation behavior of perbromic acid [7]. Comparative NMR studies have shown that perbromic acid is approximately six times stronger than perchloric acid in anhydrous hydrogen fluoride, with an estimated aqueous dissociation constant of ~10⁸·⁵ [7].

NMR spectroscopy has also been used to investigate the interactions between perbromic acid or perbromate salts and various substrates [13] [14]. These studies have contributed to understanding the reactivity patterns and coordination chemistry of these compounds [13] [14]. The high resolution and sensitivity of modern NMR techniques have enabled the detection of subtle structural changes and weak interactions that might be difficult to observe using other spectroscopic methods [13] [14].

Temperature-dependent NMR studies have provided information about the dynamic behavior of perbromic acid and perbromate salts [15]. These studies have revealed conformational changes, exchange processes, and phase transitions that occur at different temperatures [15]. Such dynamic information complements the static structural data obtained from crystallographic studies, offering a more complete understanding of these compounds [15].

Computational Modeling of Molecular Geometry

Computational chemistry has emerged as a powerful approach for investigating the molecular geometry, electronic structure, and spectroscopic properties of perbromic acid and perbromate salts [17] [19]. Various computational methods, including density functional theory (DFT) and ab initio calculations, have been employed to model these compounds and predict their properties [17] [22].

The molecular geometry of perbromic acid (HBrO₄) has been extensively studied using computational methods [17] [19]. These calculations consistently predict a tetrahedral arrangement of oxygen atoms around the central bromine atom, with one oxygen atom bonded to a hydrogen atom [19]. The calculated Br-O bond lengths in the perbromate ion typically range from 1.61 to 1.65 Å, in good agreement with experimental crystallographic data [17] [19].

For the perbromate ion (BrO₄⁻), computational studies confirm the tetrahedral geometry with four equivalent Br-O bonds [19] [21]. The bond angles are predicted to be close to the ideal tetrahedral angle of 109.5°, consistent with experimental observations [19] [21]. The high symmetry of the perbromate ion (point group Td) simplifies the computational analysis and allows for efficient calculation of its properties [19] [21].

The table below presents calculated geometric parameters for perbromic acid and the perbromate ion from various computational studies:

SpeciesMethodBr-O Bond Length (Å)O-Br-O Bond Angle (°)O-H Bond Length (Å)
HBrO₄DFT/B3LYP1.63-1.65109.2-110.50.97-0.98
BrO₄⁻DFT/B3LYP1.61-1.62109.5Not applicable
HBrO₄MP21.62-1.64109.0-110.80.96-0.97
BrO₄⁻MP21.60-1.61109.5Not applicable

Vibrational frequency calculations have been performed to predict the Raman and infrared spectra of perbromic acid and perbromate salts [17] [22]. These calculations provide valuable assignments of the observed spectral bands and help interpret experimental data [17] [22]. The calculated vibrational frequencies for the perbromate ion typically show good agreement with experimental values, validating the computational approach [17] [22].

Electronic structure calculations have provided insights into the bonding nature and electronic properties of perbromic acid and perbromate salts [17] [19]. These calculations reveal that the Br-O bonds in the perbromate ion have significant covalent character, despite the formal ionic representation [17] [19]. The high oxidation state of bromine (+7) leads to a substantial positive charge on the bromine atom, which is partially neutralized by electron donation from the oxygen atoms [17] [19].

Computational studies have also investigated the acid-base properties of perbromic acid [17] [18]. These calculations predict a high acidity for perbromic acid, consistent with experimental observations [17] [18]. The calculated proton affinity of the perbromate ion is relatively low, explaining the strong acid character of perbromic acid [17] [18].

Solvent effects on the structure and properties of perbromic acid have been modeled using various computational approaches, including implicit solvent models and explicit solvent molecules [17] [22]. These studies reveal that solvation significantly affects the geometry, electronic structure, and acidity of perbromic acid [17] [22]. The inclusion of solvent effects is crucial for accurate prediction of properties in solution, where most experimental measurements are performed [17] [22].

XLogP3

-1.2

Wikipedia

Perbromic acid
Bromine tetraoxide

Dates

Last modified: 02-18-2024

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